Methyl 1-cyano-2-formylcyclopropanecarboxylate
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Overview
Description
Methyl 1-cyano-2-formylcyclopropane-1-carboxylate is an organic compound with a unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyano-2-formylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a cyanoester with a formyl compound under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyano-2-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Methyl 1-carboxy-2-formylcyclopropane-1-carboxylate
Reduction: Methyl 1-amino-2-formylcyclopropane-1-carboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 1-cyano-2-formylcyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Researchers use this compound to study the biological activity of cyclopropane-containing molecules and their interactions with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-cyano-2-formylcyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer stability and rigidity to the molecule, enhancing its binding affinity and selectivity for the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-formylcyclopropane-1-carboxylate
- Methyl 1-cyano-2-hydroxycyclopropane-1-carboxylate
- Methyl 1-cyano-2-methylcyclopropane-1-carboxylate
Uniqueness
Methyl 1-cyano-2-formylcyclopropane-1-carboxylate is unique due to the presence of both a cyano and a formyl group on the cyclopropane ring
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl 1-cyano-2-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H7NO3/c1-11-6(10)7(4-8)2-5(7)3-9/h3,5H,2H2,1H3 |
InChI Key |
UQJNZDGZBMHCKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1C=O)C#N |
Origin of Product |
United States |
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